L-Phenylacetyl Carbinol
L-Phenylacetyl Carbinol
(S)-phenylacetylcarbinol is a 1-hydroxy-1-phenylpropan-2-one that has (S)-configuration. It is an enantiomer of a (R)-phenylacetylcarbinol.
Brand Name:
Vulcanchem
CAS No.:
53439-91-1
VCID:
VC0029963
InChI:
InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m1/s1
SMILES:
CC(=O)C(C1=CC=CC=C1)O
Molecular Formula:
C9H10O2
Molecular Weight:
150.17 g/mol
L-Phenylacetyl Carbinol
CAS No.: 53439-91-1
Reference Standards
VCID: VC0029963
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
CAS No. | 53439-91-1 |
---|---|
Product Name | L-Phenylacetyl Carbinol |
Molecular Formula | C9H10O2 |
Molecular Weight | 150.17 g/mol |
IUPAC Name | (1S)-1-hydroxy-1-phenylpropan-2-one |
Standard InChI | InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m1/s1 |
Standard InChIKey | ZBFFNPODXBJBPW-SECBINFHSA-N |
Isomeric SMILES | CC(=O)[C@H](C1=CC=CC=C1)O |
SMILES | CC(=O)C(C1=CC=CC=C1)O |
Canonical SMILES | CC(=O)C(C1=CC=CC=C1)O |
Description | (S)-phenylacetylcarbinol is a 1-hydroxy-1-phenylpropan-2-one that has (S)-configuration. It is an enantiomer of a (R)-phenylacetylcarbinol. |
Synonyms | (1S)-1-Hydroxy-1-phenyl-2-propanone; (+)-Phenylacetyl Carbinol; (S)-1-Hydroxy-1-phenylpropanone; (S)-Phenylacetyl Carbinol; |
PubChem Compound | 9815225 |
Last Modified | Nov 11 2021 |
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